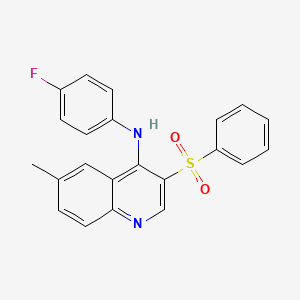
N-(4-fluorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” is a synthetic organic compound. It contains a quinoline core, which is a nitrogenous heterocyclic compound . Quinoline derivatives have been used in various fields due to their versatility .
Synthesis Analysis
While the specific synthesis route for this compound is not available, quinoline derivatives are generally synthesized through various strategies . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The compound has a quinoline core, which is a well-known nitrogenous tertiary base . It also contains a phenylsulfonyl group and a fluorophenyl group attached to the quinoline core.科学的研究の応用
Fluorogenic Substrates for Enzyme Determination
Kokotos and Tzougraki (1991) synthesized intramolecularly-quenched fluorogenic substrates using amines and aromatic systems as fluorophores and quenchers, respectively. These substrates can be utilized for the direct specific determination of enzymes by measuring the increase in fluorescence, indicating their potential application in biochemical assays and research (Kokotos & Tzougraki, 1991).
Molecular Structure and Crystal Packing
Bertolasi et al. (1993) reported on the crystal structures of five 4-aminophenyl 4-X-phenyl sulfones, exploring the effects of electronic substituent effects on structural distortions and spectroscopic parameters. Their work underscores the importance of understanding molecular interactions and structural properties in designing materials with specific characteristics (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Synthesis of Novel Organic Compounds
Didenko et al. (2015) focused on synthesizing new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives with various functional groups. Their research contributes to the development of new molecules for potential applications in pharmaceuticals and materials science (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds
Poomathi et al. (2015) developed a green and efficient approach for the synthesis of novel isoxazole fused quinoline scaffolds. Their method highlights the potential of these compounds in medicinal chemistry and drug development (Poomathi, Mayakrishnan, Muralidharan, Srinivasan, & Perumal, 2015).
Fluorescent Detection of Amine Vapors
Gao et al. (2016) developed a fluorescent sensor for light-up detection of amine vapors based on aggregation-induced emission (AIE) properties. This work is significant for environmental monitoring and safety applications in detecting volatile organic compounds (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHDLYFVLUGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

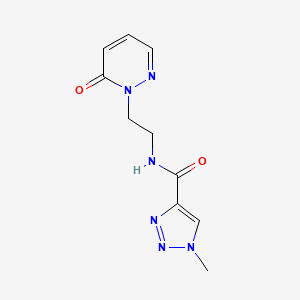

![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)

![3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893187.png)
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)
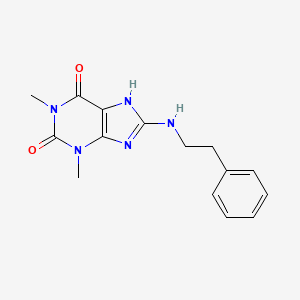
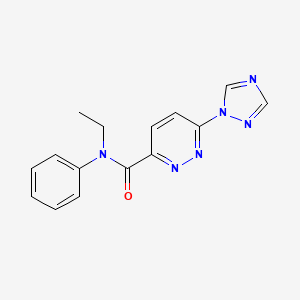
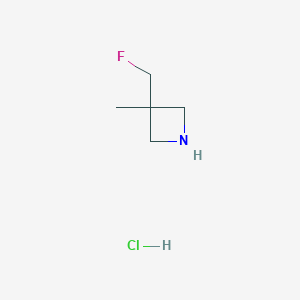
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)
![(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2893200.png)